顺式-双(异硫氰酸根)-(2,2'-联吡啶-4,4'-二羧酸)-(2,2'-联吡啶-4,4'-二壬基) 钌(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

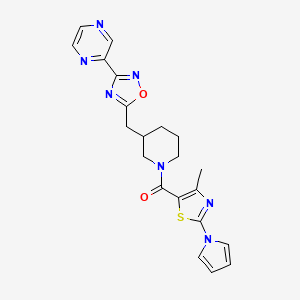

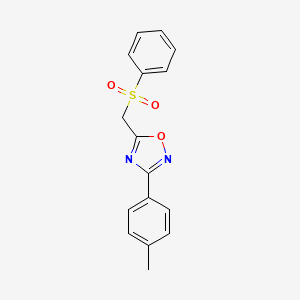

Cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II) is a useful research compound. Its molecular formula is C42H52N6O4RuS2 and its molecular weight is 870.1 g/mol. The purity is usually 95%.

BenchChem offers high-quality cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-bis(isothiocycanato)-(2,2'-bipyridyl-4,4'-dicarboxylic acid)-(2,2'-bipyridyl-4,4'-dinonyl) rutheniuM(II) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

染料敏化太阳能电池 (DSCs)

N3 染料: 在染料敏化太阳能电池 (DSCs) 中发挥着重要作用。它充当敏化剂,这是捕获阳光并将其转化为电能的关键组件。N3 染料因其能够吸收太阳光谱的广泛范围以及与 TiO2 电极的相容性而受到青睐。 使用 N3 染料的 DSCs 已显示出超过11%的效率,使其成为传统太阳能电池的竞争替代方案 .

光伏效率增强

通过优化 N3 染料的浓度,可以显着提高太阳能电池的效率。研究表明,表面钝化技术(例如使用 TiCl4)可以在与 N3 染料结合使用时增强电荷转移动力学。 这导致更高的功率转换效率 (PCE),一些研究报告称,与未经处理的电池相比,PCE 提高了约30% .

合成方法

N3 染料的合成可以通过多种方法实现,包括 Grätzel 协议和一锅法反应。 这些方法旨在以经济高效的方式生产染料,同时保持高性能,以便在 DSCs 中应用 .

作用机制

Target of Action

The primary target of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) is the photosensitive material in dye-sensitized solar cells (DSCs) . This compound, also known as N3 dye, is a ruthenium polypyridyl based complex .

Mode of Action

cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) interacts with its target by absorbing sunlight and transferring the energy to the semiconductor material in the DSCs . This energy transfer results in the generation of electricity .

Biochemical Pathways

The affected pathway is the energy conversion process in DSCs. cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) absorbs sunlight and initiates a series of electron transfers, resulting in the generation of electricity .

Pharmacokinetics

While pharmacokinetics typically refers to the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drugs in the body, in the context of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II), it would refer to how the compound is distributed within the DSC, how it interacts with light, and how it transfers energy. The compound’s effectiveness in converting light energy into electrical energy would be its bioavailability .

Result of Action

The molecular and cellular effects of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II)'s action are the generation of electricity in DSCs . This is achieved through the absorption of sunlight and the subsequent energy transfer to the semiconductor material .

Action Environment

Environmental factors such as the intensity and wavelength of sunlight can influence the action, efficacy, and stability of cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) rutheniuM(II) . For example, under low light conditions, the energy conversion efficiency may decrease .

生化分析

Biochemical Properties

It is known that ruthenium complexes can interact with various biomolecules, including proteins and enzymes . The nature of these interactions is largely dependent on the specific structure of the ruthenium complex and the biomolecules involved.

Cellular Effects

It is known that ruthenium complexes can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that ruthenium complexes can exert their effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, cis-bis(isothiocycanato)-(2,2’-bipyridyl-4,4’-dicarboxylic acid)-(2,2’-bipyridyl-4,4’-dinonyl) ruthenium(II) has been shown to have high stability . For example, the Z-907-TiO2 system exhibited a 1.09 mA/cm2 photocurrent density after 2 hours of analysis, with 78% of its performance retained even after an extended 48 hours of analysis .

Metabolic Pathways

It is known that ruthenium complexes can interact with various enzymes and cofactors .

Transport and Distribution

It is known that ruthenium complexes can interact with various transporters and binding proteins .

Subcellular Localization

It is known that ruthenium complexes can be directed to specific compartments or organelles based on their structure and the presence of targeting signals or post-translational modifications .

属性

CAS 编号 |

502693-09-6 |

|---|---|

分子式 |

C42H52N6O4RuS2 |

分子量 |

870.1 g/mol |

IUPAC 名称 |

2-(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid;4-nonyl-2-(4-nonylpyridin-2-yl)pyridine;ruthenium(2+);dithiocyanate |

InChI |

InChI=1S/C28H44N2.C12H8N2O4.2CHNS.Ru/c1-3-5-7-9-11-13-15-17-25-19-21-29-27(23-25)28-24-26(20-22-30-28)18-16-14-12-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h19-24H,3-18H2,1-2H3;1-6H,(H,15,16)(H,17,18);2*3H;/q;;;;+2/p-2 |

InChI 键 |

LULNJFDMQSRXHK-UHFFFAOYSA-L |

SMILES |

[CH3-].[CH3-].[CH3-].CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+5] |

规范 SMILES |

CCCCCCCCCC1=CC(=NC=C1)C2=NC=CC(=C2)CCCCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(#N)[S-].C(#N)[S-].[Ru+2] |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)

![N-(2,6-difluorophenyl)-2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}acetamide](/img/structure/B2590917.png)

![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)

![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)

![N-(2-chlorophenyl)-2-{[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2590923.png)

![N-(2-ethyl-6-methylphenyl)-2-({3-[(2-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2590930.png)

![7-(4-methoxyphenyl)-3-(3-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2590932.png)

![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 2,2-diphenylacetate](/img/structure/B2590933.png)

![N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea](/img/structure/B2590935.png)